Class-Level Inference: Superior Biotin-Streptavidin Binding Affinity Compared to Other Affinity Tags
As a biotin conjugate, the compound leverages the exceptionally high affinity of the biotin-(strept)avidin interaction. The dissociation constant (Kd) for this non-covalent bond is approximately 10⁻¹⁵ M, which is several orders of magnitude stronger than typical antibody-antigen interactions (Kd ~ 10⁻⁹ to 10⁻¹² M) or other common affinity tags like polyhistidine (Kd ~ 10⁻⁶ to 10⁻⁹ M) [1]. This ensures near-irreversible capture of the probe and any associated protein complexes.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | ~10⁻¹⁵ M |
| Comparator Or Baseline | Antibody-antigen interaction: ~10⁻⁹ to 10⁻¹² M; Polyhistidine-Ni-NTA interaction: ~10⁻⁶ to 10⁻⁹ M |
| Quantified Difference | Biotin interaction is >1,000,000-fold stronger than some other common affinity systems. |
| Conditions | In vitro binding assays under physiological conditions. |
Why This Matters
This near-covalent binding strength enables stringent washing steps during pull-down assays, drastically reducing non-specific background and improving the signal-to-noise ratio for identifying true interaction partners.
- [1] Biotin and Streptavidin. Chemistry LibreTexts. View Source
